2-Ethoxy-3-fluoro-5-methylbenzaldehyde
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Overview
Description
2-Ethoxy-3-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-fluoro-5-methylbenzaldehyde typically involves the introduction of the ethoxy, fluoro, and methyl groups onto a benzaldehyde core. One common method starts with the fluorination of a suitable precursor, followed by the introduction of the ethoxy group through an etherification reaction. The methyl group can be introduced via Friedel-Crafts alkylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-fluoro-5-methylbenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: 2-Ethoxy-3-fluoro-5-methylbenzoic acid.
Reduction: 2-Ethoxy-3-fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-3-fluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-fluoro-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ethoxy, fluoro, and methyl groups can affect the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxybenzaldehyde
- 2-Fluoro-5-methylbenzaldehyde
- 2-Ethoxy-5-fluorobenzaldehyde
Uniqueness
2-Ethoxy-3-fluoro-5-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethoxy group, in particular, can influence the compound’s solubility and interaction with other molecules .
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-ethoxy-3-fluoro-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-8(6-12)4-7(2)5-9(10)11/h4-6H,3H2,1-2H3 |
InChI Key |
XYXMFMZYHGALJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C)C=O |
Origin of Product |
United States |
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